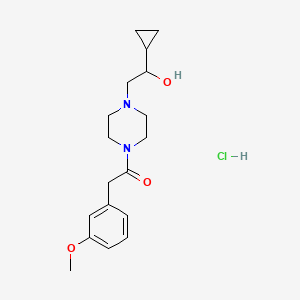

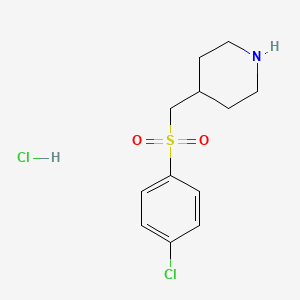

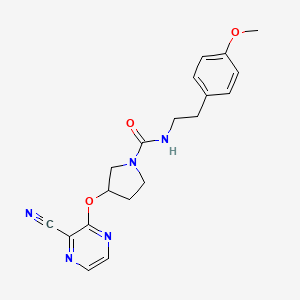

![molecular formula C22H27NO5 B2710492 叔丁基-N-{3-[2-(苄氧基)-4-甲酰苯氧基]丙基}碳酸酯 CAS No. 2087493-20-5](/img/structure/B2710492.png)

叔丁基-N-{3-[2-(苄氧基)-4-甲酰苯氧基]丙基}碳酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate” is a complex organic compound. It is a derivative of tert-butyl N-(benzyloxy)carbamate . This compound is a protected hydroxylamine and an N-alkyl-N-benzyloxy carbamate . It participates in various chemical reactions to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids .

科学研究应用

合成和抗氧化性能

对叔丁基 N-{3-[2-(苄氧基)-4-甲酰苯氧基]丙基}氨基甲酸酯和类似化合物进行的研究揭示了它们作为聚合物稳定剂中抗氧化剂的潜力。Pan、Liu 和 Lau (1998) 通过将 2,6-二叔丁基-4-羟基甲基苯酚 (DBHMP) 添加到异氰酸酯中合成了新的抗氧化剂,从而得到了分子量更高、对聚丙烯在热氧化中的稳定效果更好的化合物。这些抗氧化剂的结构表征通过红外、核磁共振和元素分析进行,证明了异氰酸化后热稳定性增加,并且由于引入了长烷基链,与聚合物底物的相容性得到改善 (Pan, Liu, & Lau, 1998)。

有机合成应用

叔丁基 N-{3-[2-(苄氧基)-4-甲酰苯氧基]丙基}氨基甲酸酯结构与有机合成有关,其中叔丁基(苯磺酰)烷基-N-羟基氨基甲酸酯已被用作 N-(Boc) 亚硝酮当量。Guinchard、Vallée 和 Denis (2005) 探索了利用醛和叔丁基 N-羟基氨基甲酸酯制备这些砜,并在与有机金属的反应中使用它们以生成 N-(Boc)羟胺。这些化合物是有机合成中的多功能构建块,在化学转化中显示出重要的效用 (Guinchard, Vallée, & Denis, 2005)。

与自由基的反应机理

叔丁氧基自由基与酚类的相互作用,包括与叔丁基 N-{3-[2-(苄氧基)-4-甲酰苯氧基]丙基}氨基甲酸酯在结构上相关的化合物,已经过研究,以了解自由基与酚类化合物反应性。Das、Encinas、Steenken 和 Scaiano (1981) 研究了二叔丁基过氧化物的分解光生中产生的叔丁氧基自由基与酚类反应,生成苯氧基自由基。这项研究提供了对叔丁基化酚及其衍生物的自由基化学的见解,突出了它们的反应性和在自由基介导的有机合成中的潜在应用的显著方面 (Das, Encinas, Steenken, & Scaiano, 1981)。

作用机制

Mode of Action

The mode of action of tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate involves its interaction with its targets, leading to a series of biochemical reactions. The compound is known to participate in C-N cross-coupling reactions . It also undergoes intramolecular cyclization with various carbon nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids .

Biochemical Pathways

Tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate affects certain biochemical pathways. It is used in the synthesis of 2-(N-formyl-N-hydroxyamino)ethylphosphonate (IPP), indicating its involvement in the phosphonate biosynthetic pathway .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

Its ability to participate in c-n cross-coupling reactions and intramolecular cyclization suggests that it may induce structural modifications in its target molecules .

属性

IUPAC Name |

tert-butyl N-[3-(4-formyl-2-phenylmethoxyphenoxy)propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO5/c1-22(2,3)28-21(25)23-12-7-13-26-19-11-10-18(15-24)14-20(19)27-16-17-8-5-4-6-9-17/h4-6,8-11,14-15H,7,12-13,16H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUUXDSYQDWNKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCOC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-chlorophenyl)methyl]-7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2710418.png)

![Ethyl 1-(3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate](/img/structure/B2710427.png)